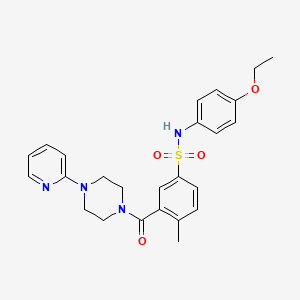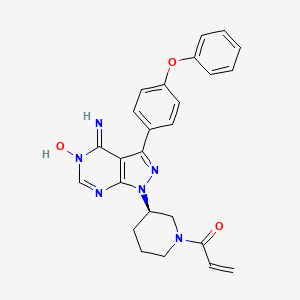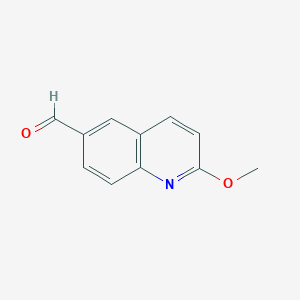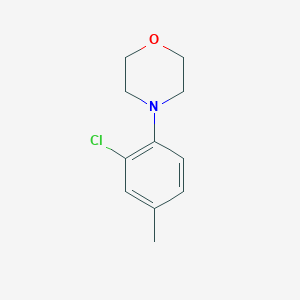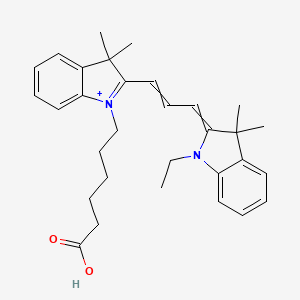
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye is a light-sensitive compound related to Cyanine 3 Monofunctional Hexanoic Acid Dye. It is known for its applications in the preparation of dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogs, which are used as substrates for DNA amplification and labeling by Taq polymerase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves the reaction of 1-ethyl-3,3-dimethylindolium with a hexanoic acid derivative. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the light-sensitive compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced forms, altering its optical properties.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, modifying its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to maintain the integrity of the light-sensitive dye.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct optical and chemical properties, making them useful in different applications.
Aplicaciones Científicas De Investigación
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes and markers for various chemical analyses.
Biology: Employed in DNA amplification and labeling, enabling the study of genetic material and cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological molecules.
Industry: Applied in the development of advanced materials and technologies, such as sensors and imaging devices.
Mecanismo De Acción
The mechanism of action of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves its interaction with specific molecular targets, such as nucleic acids and proteins. The dye binds to these targets, altering their optical properties and enabling their detection and visualization. The pathways involved include the incorporation of the dye into DNA or protein structures, where it acts as a fluorescent marker.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye include:
Cyanine 3 Monofunctional Hexanoic Acid Dye: A related compound with similar applications but different chemical properties.
Cyanine 5 Monofunctional Hexanoic Acid Dye: Another related dye with distinct optical characteristics, used in similar applications.
Uniqueness
This compound is unique due to its specific chemical structure, which provides distinct optical properties and reactivity. Its ability to form stable conjugates with nucleic acids and proteins makes it particularly valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C31H39N2O2+ |
|---|---|
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
6-[2-[3-(1-ethyl-3,3-dimethylindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C31H38N2O2/c1-6-32-25-17-11-9-15-23(25)30(2,3)27(32)19-14-20-28-31(4,5)24-16-10-12-18-26(24)33(28)22-13-7-8-21-29(34)35/h9-12,14-20H,6-8,13,21-22H2,1-5H3/p+1 |
Clave InChI |
WGLNVGXNVHWNGV-UHFFFAOYSA-O |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
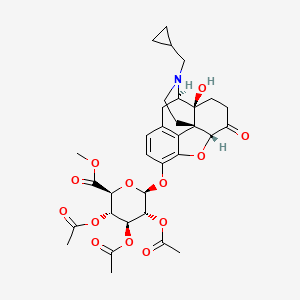
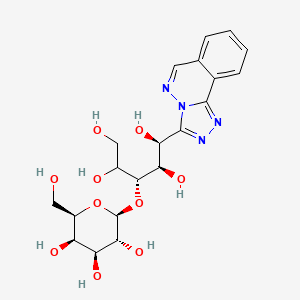
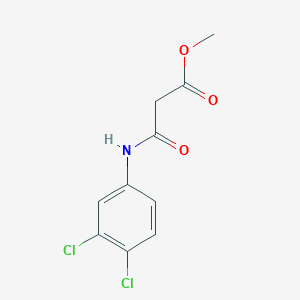
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
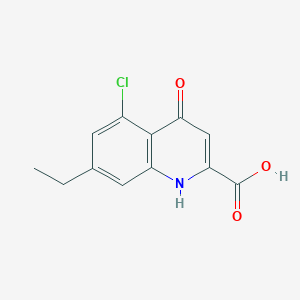
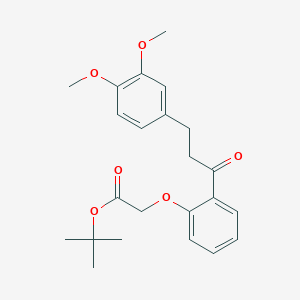
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)
